N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) is a synthetic compound characterized by its unique structure, which comprises a naphthalene backbone linked to two 4-methoxybenzenesulfonamide groups. This compound belongs to a class of sulfonamide derivatives that have gained attention in medicinal chemistry due to their potential biological activities.
The synthesis and characterization of N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) have been documented in various scientific studies, particularly those focusing on the structure-activity relationships of naphthalene derivatives. These studies often explore the compound's inhibitory effects on protein-protein interactions, particularly in relation to the Keap1-Nrf2 pathway, which is crucial for cellular defense mechanisms against oxidative stress .
N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) can be classified as:
The synthesis of N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) typically involves several steps that include the formation of sulfonamide linkages through nucleophilic substitution reactions. A common approach is to start with 1,4-naphthalenedicarboxylic acid, which is reacted with 4-methoxybenzenesulfonyl chloride in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and a base like pyridine or triethylamine .
The molecular structure of N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) features:
Key structural data includes:
N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) can participate in various chemical reactions, including:
The reactivity profile of this compound is influenced by its electronic structure and steric factors associated with the methoxy groups. The sulfonamide moieties enhance its solubility and reactivity in biological systems .
The mechanism of action for N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) primarily involves its interaction with proteins involved in cellular signaling pathways. Specifically, it has been shown to inhibit the Keap1-Nrf2 protein-protein interaction, leading to upregulation of cytoprotective genes that help combat oxidative stress .
Key chemical properties include:
Relevant analytical techniques such as Infrared Spectroscopy and Ultraviolet-visible Spectroscopy are commonly employed to assess these properties .
N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) serves as a valuable tool in medicinal chemistry research due to its potential applications in:
Its role in modulating cellular pathways makes it a candidate for further exploration in cancer research and neuroprotection studies .
N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) and its optimized analogs function as potent, non-electrophilic inhibitors of the Kelch-like ECH-associated protein 1–nuclear factor erythroid 2-related factor 2 protein-protein interaction. This molecular mechanism enables selective activation of the endogenous antioxidant response system. Under physiological conditions, Kelch-like ECH-associated protein 1 sequesters nuclear factor erythroid 2-related factor 2 in the cytoplasm, promoting its ubiquitination and proteasomal degradation through a Cullin 3-dependent E3 ubiquitin ligase complex [1] [2]. By competitively binding to the Kelch-like ECH-associated protein 1 Kelch domain at the nuclear factor erythroid 2-related factor 2 interaction site, N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) disrupts this complex, allowing nuclear factor erythroid 2-related factor 2 translocation to the nucleus [1]. Structural analyses reveal that the naphthalene core serves as an anchor that positions four functional fragments within the Kelch-like ECH-associated protein 1 binding pocket, with optimized analogs demonstrating half-maximal inhibitory concentration values of 7.2–31.3 nanomolar in time-resolved fluorescence energy transfer assays [1].
The compound's neuroprotective effects stem from nuclear factor erythroid 2-related factor 2-mediated transcriptional activation of antioxidant response element-driven genes. Following nuclear translocation, nuclear factor erythroid 2-related factor 2 forms heterodimers with small musculoaponeurotic fibrosarcoma proteins and binds antioxidant response elements in promoter regions, upregulating cytoprotective enzymes including heme oxygenase 1, NAD(P)H quinone oxidoreductase 1, and glutathione S-transferase [2] [4]. This coordinated induction enhances cellular defenses against reactive oxygen species and electrophilic stressors, thereby protecting neuronal cells from oxidative damage—a pathological hallmark of neurodegenerative conditions [4]. Crucially, unlike electrophilic activators, this non-covalent inhibition mechanism avoids off-target effects associated with reactive cysteine modification in Kelch-like ECH-associated protein 1 or other cellular proteins [1] [5].
Table 1: Biochemical Characterization of N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) Analogs
Analog Structure | Fluorescence Polarization Assay IC₅₀ (nM) | Time-Resolved Fluorescence Energy Transfer Assay IC₅₀ (nM) | Key Structural Features |
---|---|---|---|
Compound 7q | <20 | 7.2 | Oxygen-containing fused rings |
Compound 8c | <30 | 15.6 | Modified sulfonamide linker |
Compound 7t | <50 | 31.3 | Tetrazole bioisostere |
Parent compound | ~28.6 | Not reported | 4-Methoxybenzenesulfonamide |
In lipopolysaccharide-challenged mouse brain microglial cells, the optimized analog Compound 7q (1,4-bis(2-chloro-4,5-ethylenedioxyphenylsulfonamido)naphthalene-N,N’-diacetic acid) significantly attenuates neuroinflammatory responses by suppressing key pro-inflammatory mediators. Specifically, Compound 7q reduces the production and release of interleukin 6, tumor necrosis factor alpha, and interferon gamma—cytokines implicated in amplifying neuroinflammatory cascades and neuronal damage [1]. This anti-inflammatory efficacy occurs downstream of nuclear factor erythroid 2-related factor 2 activation, which directly inhibits nuclear factor kappa-light-chain-enhancer of activated B cells transcriptional activity and its associated pro-inflammatory signaling pathways [2] [4].
The compound demonstrates notable cytoprotective effects in cellular models of neuroinflammation without inducing toxicity. Comprehensive cytotoxicity assessments in human HepG2-C8 and mouse brain microglial cells confirmed that naphthalene derivatives do not compromise cell viability at concentrations sufficient for nuclear factor erythroid 2-related factor 2 pathway activation [1]. This favorable safety profile positions them as promising candidates for managing chronic neuroinflammatory conditions where sustained therapeutic exposure is required. The dual functionality—simultaneously enhancing antioxidant defenses while suppressing inflammation—addresses interconnected pathological mechanisms in neurodegenerative diseases where oxidative stress and neuroinflammation form self-amplifying destructive cycles [1] [4].
The nuclear factor erythroid 2-related factor 2 pathway represents a master regulatory switch for cellular defense mechanisms against oxidative stress and mitochondrial dysfunction—pathological processes centrally implicated in Alzheimer’s disease and Parkinson’s disease. In Alzheimer’s disease models, nuclear factor erythroid 2-related factor 2 activation reduces amyloid-beta toxicity and plaque formation by enhancing clearance mechanisms and upregulating antioxidant enzymes in neuronal and glial cells [4]. Parkinson’s disease pathology involves progressive loss of dopaminergic neurons in the substantia nigra, where nuclear factor erythroid 2-related factor 2 deficiency exacerbates neuroinflammation and oxidative damage [4] [9]. Notably, nuclear factor erythroid 2-related factor 2 expression is significantly impaired in nigral dopaminergic neurons of Parkinson’s disease patients, and nuclear factor erythroid 2-related factor 2-knockout mice exhibit accelerated dopaminergic neuron loss and microglial activation [4].
N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) derivatives offer therapeutic advantages in this context by restoring nuclear factor erythroid 2-related factor 2 signaling competence. Their ability to penetrate the blood-brain barrier and target microglial activation addresses critical aspects of neurodegeneration [1]. Nuclear factor erythroid 2-related factor 2 activation not only upregulates classical antioxidant enzymes but also enhances mitochondrial function by promoting biogenesis, improving respiratory chain efficiency, and facilitating clearance of damaged mitochondria through mitophagy [4]. This multifaceted mitochondrial support is particularly relevant for neurodegenerative disorders where mitochondrial failure contributes significantly to energy depletion and neuronal death. Preclinical evidence indicates that pharmacological nuclear factor erythroid 2-related factor 2 activation can rescue cognitive impairment and motor deficits in animal models of Alzheimer’s disease and Parkinson’s disease, supporting the therapeutic potential of these compounds [4] [9].
N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) derivatives represent a mechanistically distinct class of nuclear factor erythroid 2-related factor 2 activators compared to conventional electrophilic agents like Tecfidera® (dimethyl fumarate) and sulforaphane. Electrophilic activators function through covalent modification of specific cysteine residues (particularly Cys151) in Kelch-like ECH-associated protein 1, inducing conformational changes that disrupt Kelch-like ECH-associated protein 1-dependent nuclear factor erythroid 2-related factor 2 ubiquitination [2]. While clinically validated, this electrophilic mechanism carries inherent risk of off-target effects due to non-selective reactivity with cellular nucleophiles beyond Kelch-like ECH-associated protein 1. Such reactivity may contribute to adverse effects including hepatotoxicity and disruption of normal redox signaling [1] [5].
In contrast, N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) analogs act as direct, competitive inhibitors of the Kelch-like ECH-associated protein 1–nuclear factor erythroid 2-related factor 2 protein-protein interaction without covalent modification. This non-reactive mechanism offers several therapeutic advantages:
Table 2: Mechanism Comparison Between Nuclear Factor Erythroid 2-Related Factor 2 Activator Classes
Property | Non-Electrophilic PPI Inhibitors (e.g., N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide)) | Electrophilic Activators (e.g., Tecfidera®, Sulforaphane) |
---|---|---|
Molecular Mechanism | Competitive inhibition of Kelch-like ECH-associated protein 1–nuclear factor erythroid 2-related factor 2 binding | Covalent modification of Kelch-like ECH-associated protein 1 cysteine residues |
Specificity | High target specificity to Kelch-like ECH-associated protein 1 Kelch domain | Broader cysteine reactivity across proteome |
Glutathione Consumption | Minimal impact on cellular glutathione levels | Significant glutathione depletion during activation |
Dose-Response | Linear concentration-dependent activity | Bell-shaped curves due to oxidative stress at higher doses |
Metabolic Activation | Not required | Requires metabolic conversion for some agents |
Therapeutic Index | Potentially wider due to reduced off-target effects | Narrower due to redox-related side effects |
The therapeutic implications of this mechanistic distinction are particularly relevant for chronic neurodegenerative conditions requiring long-term treatment. While dimethyl fumarate demonstrates clinical efficacy in multiple sclerosis, its electrophilic nature contributes to adverse effects including flushing, gastrointestinal disturbances, and lymphopenia [2]. Similarly, sulforaphane's instability and reactive isothiocyanate moiety complicate its pharmacokinetic profile. The non-electrophilic, protein-protein interaction inhibitor approach exemplified by N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) derivatives offers a potentially safer pharmacological strategy for sustained nuclear factor erythroid 2-related factor 2 pathway activation in neurological disorders [1] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1